![molecular formula C19H21N3O3 B3010088 (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 694472-64-5](/img/structure/B3010088.png)
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone
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Overview
Description
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone, also known as 4-DiMeOPP-NP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to possess a range of interesting properties that make it a promising candidate for various research applications.
Scientific Research Applications
Crystallography and Structural Analysis
The crystal structure of related phenylpiperazine derivatives has been studied, providing insights into their molecular geometry, atomic coordinates, and displacement parameters . This information is crucial for understanding the interaction of the compound with other molecules and can aid in the design of new materials with desired properties.
Pharmacology and Receptor Binding
Phenylpiperazine structures are known to exhibit α receptor blocking activity . This suggests that our compound could be explored for its potential to modulate receptor interactions, which is valuable in the development of new drugs for treating various health conditions.
Medicinal Chemistry and Drug Design
The compound’s structure-activity relationships can be analyzed to design new therapeutic agents . By understanding how different substitutions affect biological activity, researchers can create more effective and targeted medications.
Antibacterial and Anti-biofilm Activity
Modifications to the phenylpiperazine core can lead to compounds with improved pharmacokinetic profiles and potential antibacterial properties . Research into this application could contribute to the fight against antibiotic-resistant bacteria and biofilm-related infections.
Molecular Dynamics and Simulation
The compound can be used in computational studies to perform docking simulations and molecular dynamics . These simulations help predict how the compound interacts with biological targets, which is essential for drug discovery and development.
Electrostatic Potential Distribution
Analyzing the distribution of electrostatic potential around the compound can provide insights into its reactivity and interaction with other molecules . This analysis is useful in predicting the behavior of the compound in various chemical reactions.
Mechanism of Action
- Phenylpiperazine derivatives, like the one , often interact with α-adrenergic receptors. These receptors play a crucial role in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate .
- For antimicrobial agents, such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), inhibition of DNA gyrase is a common mechanism. This disrupts bacterial DNA replication and leads to cell death .
- Pleuromutilin derivatives (another class of antibacterials) selectively bind to the bacterial peptidyl transferase center, interfering with protein synthesis .
Target of Action
Mode of Action
properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-6-7-18(15(2)12-14)20-8-10-21(11-9-20)19(23)16-4-3-5-17(13-16)22(24)25/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBJSGVGQXCSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone |
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